22-(Tert-butoxycarbonyl)-43,43-dimethyl-10,19,24,41-tetraoxo-3,6,12,15,42-pentaoxa-9,18,23-triazatetratetracontanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
22-(Tert-butoxycarbonyl)-43,43-dimethyl-10,19,24,41-tetraoxo-3,6,12,15,42-pentaoxa-9,18,23-triazatetratetracontanoic acid: is a complex organic compound characterized by the presence of multiple functional groups, including tert-butoxycarbonyl (Boc) groups, oxo groups, and aza groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 22-(Tert-butoxycarbonyl)-43,43-dimethyl-10,19,24,41-tetraoxo-3,6,12,15,42-pentaoxa-9,18,23-triazatetratetracontanoic acid typically involves the protection of amine groups using tert-butoxycarbonyl (Boc) groups. One common method for introducing the Boc group is through the reaction of the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine . The reaction conditions often involve mild temperatures and anhydrous solvents to prevent hydrolysis of the Boc group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis. The use of green chemistry principles, such as employing catalytic deep eutectic solvents (DES) for Boc deprotection, can also be integrated into the process to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxo groups, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Boc deprotection is typically achieved using acidic reagents like trifluoroacetic acid (TFA) or p-toluenesulfonic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Boc deprotection results in the formation of free amines.
Scientific Research Applications
Chemistry
In chemistry, 22-(Tert-butoxycarbonyl)-43,43-dimethyl-10,19,24,41-tetraoxo-3,6,12,15,42-pentaoxa-9,18,23-triazatetratetracontanoic acid is used as a precursor in the synthesis of complex organic molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis .
Biology
The compound’s ability to form stable amide bonds makes it useful in peptide synthesis. Boc-protected amino acids are commonly employed in the stepwise construction of peptides, which are essential in biological research and drug development .
Medicine
In medicinal chemistry, the compound can be used to synthesize peptide-based drugs. The Boc group provides protection during the synthesis process, ensuring that the amine groups remain unreactive until the desired stage of the synthesis .
Industry
In the industrial sector, the compound’s versatility allows for its use in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals .
Mechanism of Action
The mechanism of action of 22-(Tert-butoxycarbonyl)-43,43-dimethyl-10,19,24,41-tetraoxo-3,6,12,15,42-pentaoxa-9,18,23-triazatetratetracontanoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects amine functionalities from unwanted reactions, allowing for selective modifications of other functional groups. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl dicarbonate (Boc anhydride): Used for introducing Boc groups in organic synthesis.
N-Boc-protected amino acids: Commonly used in peptide synthesis.
tert-Butyl carbamates: Serve as protecting groups for amines in various synthetic applications.
Uniqueness
What sets 22-(Tert-butoxycarbonyl)-43,43-dimethyl-10,19,24,41-tetraoxo-3,6,12,15,42-pentaoxa-9,18,23-triazatetratetracontanoic acid apart is its complex structure, which incorporates multiple Boc groups and oxo functionalities. This complexity allows for a wide range of chemical transformations and applications, making it a highly versatile compound in synthetic organic chemistry.
Properties
Molecular Formula |
C43H79N3O13 |
---|---|
Molecular Weight |
846.1 g/mol |
IUPAC Name |
2-[2-[2-[[2-[2-[2-[[5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C43H79N3O13/c1-42(2,3)58-40(52)22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-37(48)46-35(41(53)59-43(4,5)6)23-24-36(47)44-25-27-54-29-31-56-33-38(49)45-26-28-55-30-32-57-34-39(50)51/h35H,7-34H2,1-6H3,(H,44,47)(H,45,49)(H,46,48)(H,50,51) |
InChI Key |
YZUXNRZPWYRMGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.